molecular formula C25H21NO4S B2612416 3-(1,3-benzothiazol-2-yl)-4-[3-(benzyloxy)-4-methoxyphenyl]but-3-enoic acid CAS No. 721405-20-5

3-(1,3-benzothiazol-2-yl)-4-[3-(benzyloxy)-4-methoxyphenyl]but-3-enoic acid

Cat. No.: B2612416
CAS No.: 721405-20-5
M. Wt: 431.51
InChI Key: VSTJYONYTZWUFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-Benzothiazol-2-yl)-4-[3-(benzyloxy)-4-methoxyphenyl]but-3-enoic acid is a complex organic compound that features a benzothiazole ring and a substituted phenyl group

Preparation Methods

The synthesis of 3-(1,3-benzothiazol-2-yl)-4-[3-(benzyloxy)-4-methoxyphenyl]but-3-enoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

3-(1,3-Benzothiazol-2-yl)-4-[3-(benzyloxy)-4-methoxyphenyl]but-3-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-4-[3-(benzyloxy)-4-methoxyphenyl]but-3-enoic acid involves its interaction with molecular targets in biological systems. It can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Compared to other benzothiazole derivatives, 3-(1,3-benzothiazol-2-yl)-4-[3-(benzyloxy)-4-methoxyphenyl]but-3-enoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Similar compounds include:

These compounds share the benzothiazole core but differ in their substituents, leading to variations in their reactivity and applications.

Properties

IUPAC Name

(E)-3-(1,3-benzothiazol-2-yl)-4-(4-methoxy-3-phenylmethoxyphenyl)but-3-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4S/c1-29-21-12-11-18(14-22(21)30-16-17-7-3-2-4-8-17)13-19(15-24(27)28)25-26-20-9-5-6-10-23(20)31-25/h2-14H,15-16H2,1H3,(H,27,28)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTJYONYTZWUFM-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(CC(=O)O)C2=NC3=CC=CC=C3S2)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\CC(=O)O)/C2=NC3=CC=CC=C3S2)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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